l-Alanine, N-pivaloyl-, methyl ester

Beschreibung

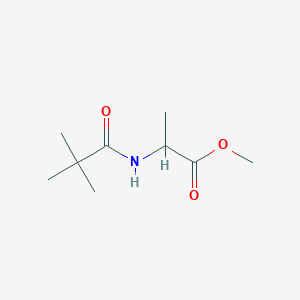

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(2,2-dimethylpropanoylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(7(11)13-5)10-8(12)9(2,3)4/h6H,1-5H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUZHOXNCVOSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for L Alanine, N Pivaloyl , Methyl Ester

Strategies for N-Acylation and Pivaloyl Group Introduction

N-acylation is a critical step that introduces the bulky and stable pivaloyl (tert-butylcarbonyl) group to the nitrogen atom of the alanine (B10760859) backbone. This is typically achieved by reacting the amino group with an activated form of pivalic acid.

The most common and direct method for introducing the pivaloyl group is through acylation with pivaloyl chloride. acs.orgacs.org This electrophilic reagent reacts readily with the nucleophilic amino group of either L-alanine (B1666807) or its methyl ester. The reaction is typically performed in an inert solvent, such as dichloromethane, and often requires a base to neutralize the hydrochloric acid byproduct formed during the reaction. nih.gov

In one documented procedure, the acylation is performed on the pre-formed amino acid ester. acs.orgacs.org The reaction involves treating the ester with a mixture of pivaloyl chloride and dichloromethane. acs.org Elevated temperatures are often employed to drive the reaction to completion. For instance, a reaction can be conducted at 110 °C for 2 hours to ensure complete conversion. acs.org Another approach involves the use of a base like triethylamine (B128534) to facilitate the reaction at room temperature. nih.gov The use of pivaloyl chloride is also noted as advantageous in certain analytical applications, as it avoids the use of fluorinated compounds which can damage analytical instrumentation. acs.orgacs.org

Table 1: Conditions for N-Acylation with Pivaloyl Chloride

| Starting Material | Reagents | Solvent | Temperature | Time | Reference |

| Amino Acid Ester | Pivaloyl Chloride | Dichloromethane | 110 °C | 2 h | acs.org |

| Deuterated l-alanine methyl ester hydrochloride | Palmitoyl Chloride*, Triethylamine | Dichloromethane | Room Temp. | 3 h | nih.gov |

| Boc-glycine | Pivaloyl Chloride, 2,6-Lutidine | Not Specified | 50 °C | 6 h | nih.gov |

Note: While this example uses Palmitoyl Chloride, the protocol is directly applicable to Pivaloyl Chloride.

While pivaloyl chloride is a highly effective reagent, the choice of acylation conditions and alternative reagents can be tailored for specific applications. Pivaloyl chloride is often preferred over fluorinated acylating agents, such as trifluoroacetyl anhydride (B1165640), especially in contexts like enantiomer-specific isotope analysis, because fluorine-containing compounds can irreversibly damage the combustion catalysts used in analytical systems. acs.orgacs.org

The reaction conditions for acylation can be varied. While some methods utilize high temperatures without an explicit base, acs.org others employ organic bases like triethylamine or 2,6-lutidine at lower temperatures, from room temperature to 50 °C. nih.govnih.gov The addition of a base is standard practice in acylation to scavenge the generated acid (HCl), which can otherwise form a non-reactive ammonium (B1175870) salt with the starting material. The choice of base and temperature can be crucial for preventing side reactions and ensuring high yields, particularly with sensitive substrates.

Esterification Protocols for Methyl Ester Formation

This strategy involves the esterification of N-pivaloyl-L-alanine. A classic method for this transformation is the Fischer esterification, which involves reacting the N-acylated amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as p-toluenesulfonic acid or chlorosulphonic acid. google.comgoogle.com The reaction is typically heated to reflux to drive the equilibrium towards the ester product. google.com

Another approach involves the use of reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. For example, thionyl chloride can be used to convert the carboxylic acid into an acyl chloride, which then reacts rapidly with methanol to form the methyl ester.

A more common and often more convenient route involves the esterification of L-alanine first, followed by N-acylation. The starting material for this route, L-alanine methyl ester hydrochloride, is commercially available or can be readily synthesized. nih.govorgsyn.org

The synthesis of L-alanine methyl ester hydrochloride is typically achieved by reacting L-alanine with methanol in the presence of an acid catalyst. A widely used method employs thionyl chloride, which is added to cold methanol to generate HCl in situ as the catalyst and also facilitates the esterification. nih.gov For example, a solution of L-alanine in methanol can be treated with thionyl chloride and refluxed for several hours to yield the desired ester hydrochloride quantitatively. nih.gov Once the L-alanine methyl ester hydrochloride is obtained, it is neutralized and then subjected to N-acylation with pivaloyl chloride as described in section 2.1.1. nih.gov

Table 2: Synthesis of Amino Acid Methyl Esters

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

| l-alanine-d3 | Thionyl Chloride | Methanol | Reflux 6h, then RT 16h | deuterated l-alanine methyl ester hydrochloride | nih.gov |

| 2(S)-benzyloxycarbonylamino-β-alanine | p-toluenesulfonic acid monohydrate | Benzyl (B1604629) Alcohol, Toluene | Reflux 3.5h | 2(S)-benzyloxycarbonylamino-β-alanine benzyl ester | google.com |

Stereoselective Synthesis and Diastereomeric Control

A paramount concern in the synthesis of l-Alanine, N-pivaloyl-, methyl ester is maintaining the stereochemical configuration of the starting L-alanine. The chiral center is the α-carbon, and any racemization would lead to a mixture of L- and D-isomers.

The synthetic pathways described, involving N-acylation and esterification, are generally considered to be stereoretentive. beilstein-journals.org Neither the acylation of the amino group nor the esterification of the carboxyl group directly involves breaking bonds at the chiral α-carbon. Therefore, under standard reaction conditions that avoid excessively harsh bases or temperatures which could promote epimerization via deprotonation and reprotonation of the α-carbon, the L-configuration is preserved. diva-portal.org

The successful use of these derivatization procedures for the chromatographic separation of diastereomers further confirms the stereochemical integrity of the synthesis. acs.orgacs.orgjamstec.go.jp In such analytical methods, the amino acid is first esterified with a chiral alcohol (like (R)-(-)-2-butanol) and then N-acylated with pivaloyl chloride. The resulting diastereomers can be separated on a non-chiral chromatography column. This technique relies entirely on the principle that the derivatization process itself does not alter the original stereocenter of the amino acid. jamstec.go.jp Thus, the synthesis of N-pivaloyl-L-alanine methyl ester from L-alanine is a stereoselective process where the chirality of the precursor dictates the chirality of the product.

Preservation of L-Stereochemistry during Synthesis

A critical aspect in the synthesis of l-Alanine, N-pivaloyl-, methyl ester from l-alanine is the preservation of the stereochemical integrity at the α-carbon. Racemization is a potential side reaction, particularly under harsh acidic or basic conditions or during certain activation steps in peptide synthesis.

Esterification: The conversion of l-alanine to its methyl ester is a common first step. Methods utilizing trimethylchlorosilane (TMSCl) in methanol are effective for this transformation at room temperature, offering mild conditions that minimize the risk of racemization. mdpi.com Another established method involves the use of thionyl chloride in methanol. nih.gov

Acylation: The subsequent N-acylation with pivaloyl chloride or pivalic anhydride must also be conducted under conditions that safeguard the chiral center. Standard Schotten-Baumann conditions (using a base like sodium hydroxide (B78521) or triethylamine) are often employed. The reaction mechanism does not typically involve the abstraction of the α-proton, thus the stereocenter remains undisturbed. Peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) can also be used to form the amide bond between l-alanine methyl ester and pivalic acid, a process optimized to prevent epimerization. scielo.org.mx

Key factors to prevent racemization include:

Moderate Temperatures: Avoiding excessive heat during reactions and workup procedures.

Controlled pH: Using non-harsh basic or acidic conditions.

Appropriate Reagents: Employing coupling reagents and protocols designed for peptide synthesis, which are inherently optimized for stereochemical retention. masterorganicchemistry.com

Applications of Chiral Auxiliaries in Analogous Systems

While direct synthesis from l-alanine is common, asymmetric synthesis provides an alternative route where the stereochemistry is installed during the synthesis. This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

In systems analogous to alanine synthesis, chiral auxiliaries are instrumental. For instance, Evans' oxazolidinone auxiliaries are widely used. nih.govingentaconnect.com A prochiral substrate can be acylated with an Evans' auxiliary; subsequent deprotonation and reaction with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org

| Chiral Auxiliary Type | Origin/Class | Typical Application | Reference |

|---|---|---|---|

| Oxazolidinones (Evans' Auxiliaries) | Amino alcohol-derived | Asymmetric alkylations, aldol (B89426) reactions | nih.govingentaconnect.com |

| Camphorsultam (Oppolzer's Auxiliary) | Terpene-derived | Diels-Alder reactions, alkylations | nih.gov |

| Pseudoephedrine | Alkaloid-derived | Asymmetric alkylation of glycine (B1666218) enolates | wikipedia.org |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Amino acid-derived | Asymmetric synthesis of optically active amino acids | tcichemicals.com |

These auxiliaries provide a powerful strategy for constructing complex, non-natural, or isotopically labeled amino acids with high enantiomeric purity. digitellinc.comnih.gov

Asymmetric Alkylation and Derivatization Routes

Asymmetric alkylation is a cornerstone for the de novo synthesis of chiral α-amino acids like alanine. nih.govacs.org This approach typically involves the alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the facial selectivity of the incoming electrophile.

One established method involves the use of a chiral Ni(II)-complex of a Schiff base derived from alanine or glycine. nih.govacs.org Alkylation of such a complex can proceed with high diastereoselectivity, and subsequent hydrolysis removes the chiral auxiliary and the metal to afford the desired α-amino acid. acs.org More recent developments include nickel-catalyzed enantioselective deaminative alkylation reactions with unactivated olefins, providing a modern route to enantioenriched amino acid derivatives. thieme-connect.de These methods offer a versatile and efficient means to access a wide array of β-substituted alanine derivatives. illinois.edu

Protecting Group Strategies and Orthogonality Considerations

The N-pivaloyl (Piv) and methyl ester (-OMe) groups in the target molecule serve as protecting groups for the amino and carboxyl functionalities, respectively. The choice of these groups is dictated by their stability and the potential for their selective removal, a concept known as orthogonality. nih.goviris-biotech.de Orthogonal protection allows for the deprotection of one functional group without affecting the other, which is crucial in multi-step synthesis. wikipedia.orgpeptide.com

Selective Deprotection of Amino and Carboxyl Moieties

The methyl ester and the N-pivaloyl group exhibit distinct chemical stabilities, allowing for their selective cleavage.

Deprotection of the Methyl Ester: The methyl ester is typically removed under basic conditions through saponification, using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent mixture. These conditions hydrolyze the ester to the corresponding carboxylic acid while leaving the robust N-pivaloyl amide bond intact.

Deprotection of the N-Pivaloyl Group: The pivaloyl group is known for its high stability compared to other acyl groups like acetyl or benzoyl. wikipedia.orglibretexts.org Its removal requires more forcing conditions. It is resistant to the mild acidic (e.g., trifluoroacetic acid for Boc-group removal) and basic (e.g., piperidine (B6355638) for Fmoc-group removal) conditions common in peptide synthesis. iris-biotech.de Cleavage can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) researchgate.net or under specific basic conditions, such as with lithium diisopropylamide (LDA) at elevated temperatures, which has been demonstrated for N-pivaloylindoles. sciforum.net Reductive removal using a naphthalene-catalyzed lithiation process has also been reported. researchgate.net

| Protecting Group | Functional Moiety | Typical Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|

| Methyl Ester (-OMe) | Carboxyl | Base-mediated hydrolysis (e.g., LiOH, NaOH) | Stable to mild acid; labile to base. | masterorganicchemistry.com |

| N-Pivaloyl (Piv) | Amino | Strong reducing agents (e.g., LiAlH₄); strong bases (e.g., LDA); some strong acids. | Very stable to standard peptide synthesis conditions (TFA, piperidine). | wikipedia.orglibretexts.orgresearchgate.netsciforum.net |

This differential reactivity forms the basis of an orthogonal protection scheme, enabling selective manipulation of either the C-terminus or N-terminus of the molecule.

Reactivity and Advanced Chemical Transformations of L Alanine, N Pivaloyl , Methyl Ester

Transformations at the Ester Functionality

The methyl ester of l-Alanine (B1666807), N-pivaloyl-, methyl ester is a primary site for chemical modification, allowing for either the exchange of the alkoxy group or its conversion to a carboxylic acid.

Transesterification Reactions

Transesterification is a fundamental reaction for altering the ester group of l-Alanine, N-pivaloyl-, methyl ester, enabling the introduction of different alkyl or aryl groups. This transformation can be catalyzed by either acids or bases.

Under acidic conditions, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by an alcohol. The reaction is typically performed using a large excess of the desired alcohol as the solvent to drive the equilibrium towards the product. For instance, the transesterification with benzyl (B1604629) alcohol would yield the corresponding benzyl ester.

Base-catalyzed transesterification involves the use of a catalytic amount of an alkoxide base, such as sodium ethoxide in ethanol, to generate a new ester. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Enzymatic transesterification, employing lipases, offers a milder and more selective alternative, often proceeding with high chemoselectivity and under neutral pH conditions, which is advantageous for sensitive substrates.

Table 1: Representative Transesterification Reactions of l-Alanine, N-pivaloyl-, methyl ester

| Catalyst/Conditions | Reagent Alcohol | Product |

| H₂SO₄ (catalytic) | Benzyl alcohol (excess) | l-Alanine, N-pivaloyl-, benzyl ester |

| NaOEt (catalytic) | Ethanol (excess) | l-Alanine, N-pivaloyl-, ethyl ester |

| Lipase (B570770) | Isopropanol | l-Alanine, N-pivaloyl-, isopropyl ester |

Controlled Hydrolysis and Saponification for Carboxyl Group Liberation

The liberation of the carboxyl group through the hydrolysis of the methyl ester is a critical step in many synthetic pathways, particularly in peptide synthesis. This can be achieved under either acidic or basic conditions (saponification).

Saponification, the base-mediated hydrolysis of the ester, is a common and efficient method. Reagents such as lithium hydroxide (B78521) (LiOH) in a mixture of water and a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) are frequently employed. nih.gov The use of LiOH is often preferred for its mildness and reduced risk of side reactions, such as racemization at the alpha-carbon. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of methanol to yield the carboxylate salt, which is then protonated upon acidic workup to give the free carboxylic acid, N-pivaloyl-l-alanine.

Table 2: Conditions for Saponification of l-Alanine, N-pivaloyl-, methyl ester

| Reagent | Solvent | Temperature (°C) | Product |

| LiOH | H₂O / Methanol | Room Temperature | N-pivaloyl-l-alanine |

| NaOH | H₂O / Ethanol | Reflux | N-pivaloyl-l-alanine |

| KOH | H₂O / Dioxane | Room Temperature | N-pivaloyl-l-alanine |

Reactions Involving the Pivaloyl Amide Linkage

The N-pivaloyl group serves as a robust protecting group for the amine functionality of alanine (B10760859). Its cleavage or further functionalization opens up avenues for subsequent synthetic modifications.

Amide Cleavage and Amine Liberation

The cleavage of the sterically hindered and generally stable pivaloyl amide bond requires specific and often vigorous conditions to liberate the free amine of the l-alanine methyl ester. Reductive cleavage methods have proven effective for this transformation. For instance, photoactivated electron transfer from a neutral organic donor can facilitate the cleavage of N-acyl bonds. nih.gov This method offers a metal-free approach to deprotection. More traditional methods might involve harsh acidic or basic hydrolysis, though these can lead to ester hydrolysis as a competing reaction.

Amide N-Alkylation and Further Functionalization

While the pivaloyl group is primarily a protecting group, the amide nitrogen can undergo alkylation under strongly basic conditions. The use of a strong base, such as sodium hydride, can deprotonate the amide, generating an amidate anion that can then react with an alkylating agent like methyl iodide to yield the N-methylated product. monash.edu This reaction must be performed under anhydrous conditions to prevent quenching of the base and the amidate intermediate. This functionalization introduces further diversity to the amino acid scaffold.

Table 3: N-Alkylation of the Pivaloyl Amide

| Base | Alkylating Agent | Solvent | Product |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | l-Alanine, N-methyl-N-pivaloyl-, methyl ester |

Manipulations at the Alpha-Carbon Stereocenter

The alpha-carbon of l-alanine is a stereocenter, and its manipulation while retaining or controlling the stereochemistry is a significant challenge in asymmetric synthesis. Reactions at this position typically proceed through the formation of an enolate.

The deprotonation of the alpha-carbon requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to form the corresponding lithium enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a diastereoselective manner, often influenced by the chiral environment of the molecule and any chelating groups.

The stereochemical outcome of the alkylation is dependent on the geometry of the enolate and the direction of approach of the electrophile. The bulky pivaloyl group can exert significant steric influence, potentially directing the incoming electrophile to the less hindered face of the enolate. The use of chiral auxiliaries attached to the nitrogen or oxygen can provide a higher degree of stereocontrol in such alkylation reactions. While direct diastereoselective alkylation of the enolate of l-Alanine, N-pivaloyl-, methyl ester itself is plausible, the stereoselectivity may be modest without further modification. However, the principle remains a powerful tool for the synthesis of non-proteinogenic amino acids. It is also crucial to note that conditions promoting enolate formation can lead to epimerization at the alpha-carbon if the enolate is allowed to equilibrate, thus careful control of reaction conditions is paramount to maintain stereochemical integrity.

Enolate Chemistry and Alpha-Substitution Reactions

The α-hydrogen on the carbon atom adjacent to the ester group in l-Alanine, N-pivaloyl-, methyl ester can be abstracted by a strong, non-nucleophilic base to form an enolate. This enolate ion is a powerful nucleophile, enabling the introduction of various substituents at the α-position.

The formation of the enolate is typically achieved using a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to ensure complete and irreversible deprotonation. libretexts.orglibretexts.org The resulting lithium enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

Once formed, this nucleophilic enolate can react with a range of electrophiles in what is known as an α-substitution reaction. pressbooks.pubopenstax.org The most common application is alkylation, where the enolate attacks an alkyl halide (e.g., methyl iodide, benzyl bromide) via an SN2 mechanism to form a new carbon-carbon bond. pressbooks.pub This reaction is highly effective for synthesizing α-alkylated amino acid derivatives. The SN2 nature of the reaction means it is most efficient with methyl, primary, and some secondary alkyl halides, while tertiary halides are unsuitable due to competing elimination reactions. libretexts.orgopenstax.org

The general scheme for the enolate formation and subsequent α-substitution is as follows:

Enolate Formation: The ester is treated with LDA at -78 °C in THF, leading to the quantitative formation of the corresponding lithium enolate.

Alpha-Substitution: The electrophile (e.g., R-X) is added to the solution, and the enolate attacks the electrophilic center, displacing the leaving group (X) to yield the α-substituted N-pivaloyl alanine derivative.

This two-step sequence is a cornerstone for building complexity from simple amino acid precursors, allowing for the synthesis of non-proteinogenic amino acids with diverse side chains.

Diastereoselective Alkylation or Functionalization

A significant challenge and area of interest in the functionalization of α-amino acids is the control of stereochemistry, particularly when creating a new stereocenter. The alkylation of the enolate of l-Alanine, N-pivaloyl-, methyl ester creates a quaternary α-carbon, and controlling the stereochemistry of this center is crucial. This is typically achieved through diastereoselective reactions, often by employing a chiral auxiliary.

While direct diastereoselective alkylation of the methyl ester is challenging, a closely related strategy involves replacing the ester with a chiral auxiliary that directs the approach of the incoming electrophile. Seminal work in this area has been performed on similar alanine derivatives, demonstrating the feasibility of achieving high levels of diastereoselectivity. For example, research on the alkylation of a pseudoephenamine-derived alaninamide pivaldimine, which generates a similar enolate, shows exceptionally high diastereoselectivity. harvard.edu In this system, the chiral scaffold directs the alkylating agent to one face of the enolate, leading to the preferential formation of one diastereomer. harvard.edu

The results from such studies highlight the potential for high stereocontrol in the synthesis of quaternary α-methyl α-amino acids. harvard.edu Upon reaction with various electrophiles, excellent yields and diastereomeric ratios were achieved. harvard.edu

| Entry | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | BnBr (Benzyl bromide) | 95 | >19:1 |

| 2 | Allyl Iodide | 92 | >19:1 |

| 3 | CH3I (Methyl iodide) | 83 | >19:1 |

| 4 | Propargyl Bromide | 91 | >19:1 |

| 5 | Ethyl Iodide | 89 | 19:1 |

Table 1: Representative results for the diastereoselective alkylation of a chiral pseudoephenamine alaninamide pivaldimine enolate with various electrophiles. Data adapted from Hugelshofer, et al. (2013). harvard.edu

This approach, utilizing a removable chiral auxiliary, provides a powerful method for accessing enantiomerically pure quaternary amino acids. After the alkylation step, the auxiliary can be cleaved to reveal the desired α-substituted amino acid or ester. harvard.edu

Cascade Reactions and Multi-Component Transformations

Beyond single-step functionalizations, l-Alanine, N-pivaloyl-, methyl ester and related N-acyl amino esters can be envisioned as substrates or building blocks in more complex reaction sequences like cascade reactions and multi-component transformations (MCRs).

A cascade reaction involves multiple bond-forming events occurring sequentially in a single pot without the isolation of intermediates. For an N-acyl amino ester, a plausible cascade could be initiated by an enzymatic transformation. For instance, a biocatalytic cascade could involve an initial hydrolysis of the methyl ester by a lipase or esterase, followed by an in-situ amidation reaction catalyzed by another enzyme to form an N-acyl amino acid amide. nih.govresearchgate.net Such enzymatic cascades are advantageous for their mild reaction conditions and high selectivity.

Multi-component transformations, where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent another advanced strategy. nih.gov While l-Alanine, N-pivaloyl-, methyl ester is not a typical starting material for classic MCRs like the Ugi or Passerini reactions, these reactions are fundamental to the synthesis of complex α-amino acid derivatives. nih.gov The Ugi four-component reaction (U-4CR), for example, combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide. nih.gov This highlights a powerful alternative pathway for generating scaffolds similar in structure to functionalized N-acyl amino acids, demonstrating the broader context of advanced synthesis in this chemical space.

Applications in Asymmetric Synthesis and Chiral Molecule Construction

Utilization as a Chiral Building Block and Precursor

The primary application of N-pivaloyl-L-alanine methyl ester in asymmetric synthesis stems from its role as a chiral building block. buchler-gmbh.comnbinno.com In a strategy known as "chiral pool synthesis," readily available and inexpensive chiral molecules like amino acids are used as starting materials to impart chirality to synthetic targets. buchler-gmbh.com This approach is fundamental in the production of pharmaceuticals and other specialty chemicals where specific stereoisomers are required for biological activity. nbinno.com

N-protected α-amino esters, such as N-pivaloyl-L-alanine methyl ester, are versatile precursors for the synthesis of other valuable chiral molecules, including enantiopure amines and carboxylic acids.

Enantiopure Carboxylic Acids: The methyl ester group can be selectively hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the corresponding N-pivaloyl-L-alanine carboxylic acid. This transformation is typically high-yielding and proceeds without racemization of the α-carbon, thus preserving the enantiopurity of the molecule. The resulting chiral carboxylic acid can then be used in further synthetic steps.

Enantiopure Amines: The synthesis of enantiopure amines from N-protected amino esters is a more complex transformation that involves the conversion of the carboxyl group. beilstein-journals.org A common strategy is a one-pot, tandem reduction-olefination process. beilstein-journals.org This method first reduces the ester to a chiral aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The intermediate aldehyde, which is often unstable, is then immediately reacted in situ with an organophosphorus reagent (e.g., in a Wittig or Horner-Wadsworth-Emmons reaction) to form an alkene. beilstein-journals.org Subsequent reduction of the double bond and removal of the N-pivaloyl protecting group would yield a chiral amine. This multi-step, one-pot procedure avoids the isolation of the sensitive aldehyde intermediate, making it an efficient route to α-chiral amines. beilstein-journals.orgrsc.org

Table 1: Synthetic Transformations of N-pivaloyl-L-alanine methyl ester

| Target Compound | General Transformation | Key Reagents | Intermediate |

|---|---|---|---|

| Enantiopure Carboxylic Acid | Ester Hydrolysis | LiOH, NaOH | N/A |

Beyond simple amines and acids, N-pivaloyl-L-alanine methyl ester serves as a foundational element for building more complex chiral architectures. nih.gov The chiral center provided by the alanine (B10760859) backbone can be elaborated through various carbon-carbon bond-forming reactions. For instance, the ester enolate can be generated and reacted with electrophiles to introduce new substituents at the α-position, although this can risk racemization if not performed under carefully controlled conditions.

Alternatively, the ester can be reduced to a chiral alcohol, which then serves as a handle for further synthetic elaboration. These chiral 1,2-amino alcohols are themselves important structural motifs and versatile intermediates in the synthesis of natural products and pharmaceuticals. rsc.orgresearchgate.net The N-pivaloyl group provides steric bulk and protection during these transformations, guiding the stereochemical outcome of subsequent reactions and ensuring the final product possesses the desired three-dimensional structure.

Role in Peptide Chemistry and Peptidomimetic Design

In the fields of peptide chemistry and the design of peptidomimetics—molecules that mimic the structure and function of natural peptides—the specific features of N-pivaloyl-L-alanine methyl ester are leveraged to control molecular properties.

While the bulky pivaloyl group is not a standard protecting group for routine solid-phase peptide synthesis due to its resistance to common cleavage conditions, it finds application as a permanent N-terminal capping group. masterorganicchemistry.com In this role, it is attached to the final amino acid of a peptide chain. This modification renders the peptide resistant to degradation by aminopeptidases and can significantly alter its biological properties. The synthesis of such capped peptides typically occurs in the solution phase, where the N-pivaloyl amino acid (or its ester) is coupled to the N-terminus of a peptide fragment. scielo.org.mx

The most significant role of the N-pivaloyl group in this context is its ability to exert conformational control. nih.govcore.ac.uk The steric bulk of the pivaloyl group (a tert-butyl group attached to a carbonyl) restricts the rotation around the adjacent amide bond. Research on dipeptides containing an N-pivaloyl group has shown that this modification strongly favors a cis conformation of the amide bond. nih.gov This is in contrast to typical peptide bonds involving non-proline residues, which overwhelmingly prefer the trans conformation.

This enforced cis-amide bond induces a folded or turn-like structure in the peptide backbone. nih.gov In a study of N-pivaloyl-L-prolyl-N-methyl-L-alaninamide, the cis conformer was found to be stabilized by a strong intramolecular hydrogen bond, creating a well-defined folded structure both in solution and in the solid state. nih.gov This ability to induce specific secondary structures is a powerful tool in peptidomimetic design, where the goal is to create stable, structurally defined molecules that can interact with biological targets like receptors or enzymes. nih.govnih.gov

Table 2: Conformational Effects of the N-Pivaloyl Group in a Dipeptide Model

| Feature | Observation | Implication |

|---|---|---|

| Amide Bond Geometry | Preferential cis arrangement | Induces a turn or folded structure |

| Molecular Structure | Stabilized by intramolecular hydrogen bonds | Creates a rigid, well-defined conformation |

| Application | Peptidomimetic Design | Allows for the creation of stable secondary structure mimics |

Data based on studies of N-pivaloyl-L-prolyl-N-methyl-L-alaninamide. nih.gov

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and natural products. nih.govrsc.org Chiral amino acids and their derivatives are excellent starting materials for the enantioselective synthesis of these ring systems. beilstein-journals.orgresearchgate.net N-pivaloyl-L-alanine methyl ester can serve as a precursor for various heterocyclic structures.

The general strategy involves chemically modifying the ester and protected amine functionalities to enable an intramolecular cyclization reaction. For example:

Reduction and Activation: The methyl ester can be reduced to the primary alcohol. This chiral β-amino alcohol can then be converted into a precursor for heterocycles like chiral aziridines or oxazolines.

Cyclization Reactions: The N-pivaloyl-L-alanine moiety can be incorporated into reactions designed to form larger rings. For instance, after modification, it could undergo intramolecular cyclization to form chiral piperidines, pyrrolidines, or other nitrogen-containing rings, depending on the reaction partners and conditions. beilstein-journals.org The synthesis of β-lactams, for example, can be achieved from β-amino esters derived from the starting compound. beilstein-journals.org

The chirality of the starting material is transferred to the final heterocyclic product, providing an efficient route to enantiomerically pure compounds that are valuable for drug discovery and development.

Cyclization Reactions to Form Pyrrolidines, Piperidines, and Other Rings

The pyrrolidine (B122466) and piperidine (B6355638) rings are core structures in a vast number of alkaloids and pharmaceutical agents. mdpi.comnih.gov The asymmetric synthesis of these heterocycles often relies on the cyclization of acyclic precursors derived from chiral amino acids. organic-chemistry.org General strategies involve transforming the amino acid into a substrate containing both a nucleophilic nitrogen and a carbon chain equipped with a suitable electrophile or a group that can be converted into one.

Although specific literature detailing the use of l-Alanine (B1666807), N-pivaloyl-, methyl ester in these cyclization reactions is not prominent, its structure is amenable to established synthetic routes. A plausible strategy would involve the reduction of the methyl ester to a primary alcohol, followed by activation of the alcohol (e.g., conversion to a tosylate or halide). Subsequent deprotection of the pivaloyl group would liberate the amine, which could then undergo intramolecular nucleophilic substitution to form a piperidine ring.

Alternatively, functionalization at the α-carbon or modification of the side chain could lead to precursors for pyrrolidine synthesis via methods like intramolecular reductive amination or ring-closing metathesis. organic-chemistry.orgorganic-chemistry.org

Table 1: General Strategies for Heterocycle Formation from Amino Acid Derivatives

| Strategy | Key Transformation | Resulting Heterocycle |

|---|---|---|

| Intramolecular SN2 | Conversion of ester to alcohol, activation, and cyclization with amine | Piperidine, Pyrrolidine |

| Reductive Amination | Cyclization of an amino-aldehyde or amino-ketone | Piperidine, Pyrrolidine |

| Ring-Closing Metathesis | Cyclization of a diene-containing amino acid derivative | Dihydropyrrole, Tetrahydropyridine |

Synthesis of Biologically Relevant Nitrogen Heterocycles

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, forming the structural backbone of a significant percentage of FDA-approved drugs. researchgate.net The pyrrolidine ring, for instance, is a key component of proline and is found in drugs such as the antiviral agent Daclatasvir and the hepatitis C treatment Grazoprevir. mdpi.com Similarly, the piperidine scaffold is present in numerous natural alkaloids and synthetic pharmaceuticals. nih.govwhiterose.ac.uk

The synthesis of these molecules in an enantiomerically pure form is critical, as different enantiomers can have vastly different biological activities. Chiral amino acids and their derivatives are indispensable starting materials for this purpose. organic-chemistry.org l-Alanine, N-pivaloyl-, methyl ester serves as a valuable chiral synthon, providing the (S)-stereocenter from which the stereochemistry of the final heterocyclic product can be controlled.

For example, derivatives of N-protected amino acids can be elaborated into complex acyclic chains that are then induced to cyclize, transferring the initial chirality of the amino acid to one or more new stereocenters in the heterocyclic ring. Methods such as intramolecular amination, cycloadditions, and transition metal-catalyzed cyclizations are commonly employed to construct these vital structures from chiral pool starting materials like N-protected amino acid esters. organic-chemistry.orgbeilstein-journals.org

Development of Chiral Catalysts and Ligands

The utility of l-Alanine, N-pivaloyl-, methyl ester extends beyond its role as a structural building block to its potential use in the development of chiral catalysts and ligands that can induce asymmetry in chemical reactions.

Ligand Design for Metal-Mediated Asymmetric Reactions

The design of chiral ligands is a cornerstone of asymmetric transition-metal catalysis. nih.gov Ligands derived from readily available chiral sources, such as amino acids, are particularly prevalent. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.

l-Alanine, N-pivaloyl-, methyl ester is a suitable precursor for creating various types of chiral ligands. By modifying the methyl ester, it can be converted into structures capable of chelating to metal ions. For instance, conversion of the ester to an amide, followed by introduction of a donor atom like phosphorus or another nitrogen, can yield bidentate P,N or N,N ligands. The bulky N-pivaloyl group can play a crucial role in creating a well-defined chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction.

These types of ligands, particularly mixed P,N ligands like phosphinooxazolines (PHOX), have proven highly effective in a range of metal-catalyzed reactions, including palladium-catalyzed allylic alkylation and iridium-catalyzed hydrogenation. nih.gov The alanine backbone provides the fundamental chirality, which is then translated through the ligand structure to the catalytic center.

Table 2: Potential Ligand Types Derived from Amino Acid Esters

| Ligand Class | Common Donor Atoms | Typical Metals | Representative Reactions |

|---|---|---|---|

| Amino alcohol | N, O | Boron, Zinc | Asymmetric Reductions, Alkylations |

| Phosphinooxazoline (PHOX) | P, N | Palladium, Iridium, Rhodium | Allylic Alkylation, Hydrogenation |

| Bisoxazoline (BOX) | N, N | Copper, Zinc | Diels-Alder, Aldol (B89426) Reactions |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Amino acids and their derivatives, most notably proline, are among the most successful classes of organocatalysts, typically operating through enamine or iminium ion intermediates. unibo.it

The direct application of l-Alanine, N-pivaloyl-, methyl ester as a proline-type organocatalyst is precluded by the pivaloyl protecting group on the nitrogen atom, which prevents its participation in enamine formation. However, this does not exclude it from other roles in organocatalysis. It can be incorporated as a chiral component into larger, more complex organocatalytic systems. For example, it could be part of a chiral dipeptide sequence used to catalyze reactions like aldol or Michael additions, where hydrogen bonding and steric effects, rather than enamine formation, control the stereochemical outcome. unibo.it

Furthermore, derivatives of this compound could function as chiral phase-transfer catalysts. By converting the ester to a more complex structure, such as a quaternary ammonium (B1175870) salt, it could be used to shuttle anionic reagents between aqueous and organic phases, creating a chiral ion pair that directs the stereochemical course of alkylation or addition reactions.

Advanced Analytical Methodologies and Spectroscopic Insights

Application in Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to determine the isotopic composition of individual compounds within a mixture. The N-pivaloyl derivatization of alanine (B10760859) is central to its analysis via Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS), a method that provides high-precision isotopic measurements.

For the analysis of stable carbon isotopes (¹³C/¹²C), L-alanine (B1666807) is converted into a volatile derivative to facilitate its passage through a gas chromatograph. The N-pivaloyl derivatization, often coupled with esterification (e.g., to form N-pivaloyl-isopropyl esters), is a common strategy. nih.govresearchgate.net The general protocol involves two main steps:

Esterification: The carboxyl group of alanine is converted to an ester, such as a methyl or isopropyl ester.

Acylation: The amino group is then acylated using pivaloyl chloride, which attaches the bulky, non-polar pivaloyl group. acs.org This step is crucial as it avoids the use of fluorinated compounds that can rapidly degrade the combustion catalysts in the IRMS system. acs.orgacs.org

This two-stage process yields N-pivaloyl-alkyl esters that are thermally stable and chromatographically well-behaved. nih.gov The resulting derivative is then injected into the GC/C/IRMS system, where it is separated from other compounds, combusted to CO₂, and analyzed for its ¹³C/¹²C ratio. nih.govresearchgate.net

Similar to carbon analysis, nitrogen isotope analysis (¹⁵N/¹⁴N) by GC/C/IRMS requires derivatization to make the amino acid amenable to gas chromatography. The N-pivaloyl derivatization is particularly advantageous because it introduces no additional nitrogen atoms, ensuring that the measured isotopic signature originates solely from the parent alanine molecule. acs.orgacs.org

The protocol typically involves esterification of the alanine with an alcohol, followed by acylation of the amino group with pivaloyl chloride in a solvent like dichloromethane. acs.org The resulting N-pivaloyl-alkyl ester is then extracted and prepared for injection into the GC/C/IRMS system. acs.org Inside the instrument, the compound is combusted, and the resulting N₂ gas is analyzed by the isotope ratio mass spectrometer to determine the δ¹⁵N value. acs.orgjamstec.go.jp This method has been shown to be highly reproducible, with standard deviations of δ¹⁵N values typically ranging from ±0.3‰ to ±0.7‰. acs.org

Table 1: Comparison of δ¹⁵N Data for Alanine Stereoisomers Before and After Derivatization

| Analysis Run | Amino Acid Component | Esterification Reagent | Derivative | δ¹⁵N Before Derivatization (‰) | δ¹⁵N After Derivatization (‰) | Difference (‰) |

| 1 | (R)-alanine (D-alanine) | (R)-(-)-2-butanol | N-pivaloyl-(R)-2-butyl-ester of (R)-alanine | -1.4 | -1.4 | 0.0 |

| 2 | (S)-alanine (L-alanine) | (R)-(-)-2-butanol | N-pivaloyl-(R)-2-butyl-ester of (S)-alanine | -1.7 | -1.7 | 0.0 |

| 3 | (S)-alanine (L-alanine) | (S)-(+)-2-butanol | N-pivaloyl-(S)-2-butyl-ester of (S)-alanine | -1.7 | -1.4 | 0.3 |

| 4 | (R)-alanine (D-alanine) | (S)-(+)-2-butanol | N-pivaloyl-(S)-2-butyl-ester of (R)-alanine | -1.4 | -1.5 | -0.1 |

This table is based on data presented in studies on compound-specific nitrogen isotope analysis. acs.orgacs.org

By accurately determining the isotopic composition of compounds like L-alanine, researchers can trace their origins and metabolic pathways. For example, significant differences in the δ¹⁵N values between D- and L-alanine in bacterial peptidoglycan have been observed, suggesting that enzymatic pathways, such as the alanine racemase reaction, produce a distinct nitrogen isotopic difference. acs.orgnih.gov This makes CSIA a powerful tool for tracing biosynthetic processes. acs.orgnih.gov

Enantiomer-Specific Isotope Analysis (ESIA)

Enantiomer-Specific Isotope Analysis (ESIA) is an extension of CSIA that measures the isotopic composition of individual enantiomers (e.g., D- and L-alanine). This technique is invaluable for distinguishing between biological and abiotic sources of organic molecules. jamstec.go.jp

The key to ESIA by gas chromatography is the separation of the enantiomers. One effective method is to convert the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent. jamstec.go.jp For alanine, this is achieved by esterifying the amino acid with a chiral alcohol, such as optically active (R)-(-)-2-butanol or (S)-(+)-2-butanol. acs.orgjamstec.go.jp

This initial esterification creates diastereomeric esters. Subsequent acylation with pivaloyl chloride yields N-pivaloyl-(R,S)-2-butyl esters of the amino acid diastereomers. acs.orgjamstec.go.jp These diastereomers have different physical properties and can be separated on a standard, non-chiral gas chromatography column. acs.orgjamstec.go.jp A significant advantage of this method is that the elution order of the diastereomers on the chromatogram can be reversed simply by choosing the opposite enantiomer of the chiral alcohol for the initial esterification step. acs.orgjamstec.go.jp

Achieving complete (baseline) separation of the diastereomers is essential for accurate isotope analysis. This is accomplished using high-resolution capillary gas chromatography. acs.org Nonpolar achiral columns, such as those with a 5% phenyl 95% methyl polysiloxane stationary phase (e.g., Ultra-2 or HP-5), are commonly used. acs.orgjamstec.go.jp These columns are robust and can be operated at the high temperatures (up to 325°C) required to elute the derivatized amino acids. acs.orgjamstec.go.jp

A precisely controlled temperature program for the GC oven is employed to optimize the separation. A typical program might start at a low temperature, ramp up to an intermediate temperature, hold for a period, and then ramp up to a final high temperature to ensure all compounds are eluted from the column. acs.orgjamstec.go.jp This approach allows for the baseline resolution of the N-pivaloyl-2-butyl ester diastereomers of alanine, enabling their individual isotopic compositions to be determined accurately by the mass spectrometer. acs.org

Spectroscopic Characterization for Structural and Mechanistic Elucidation

Spectroscopic methods provide a detailed view into the molecular architecture and behavior of "l-Alanine, N-pivaloyl-, methyl ester."

While comprehensive 2D NMR data and specific studies on the stereochemical assignment of "l-Alanine, N-pivaloyl-, methyl ester" are not extensively detailed in readily available literature, the structural confirmation of related N-acyl amino acid esters is routinely achieved using a suite of NMR experiments. For a molecule with the structure of "l-Alanine, N-pivaloyl-, methyl ester," a combination of 1D (¹H and ¹³C) and 2D NMR techniques would be employed for unambiguous assignment of all proton and carbon signals.

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, for instance, between the alpha-proton and the methyl protons of the alanine backbone. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) correlations, which are crucial for connecting the pivaloyl group and the methyl ester group to the alanine core.

The stereochemical integrity at the chiral alpha-carbon is a critical aspect. While standard NMR in an achiral solvent confirms the connectivity, the enantiomeric purity is often determined using chiral solvating agents or through derivatization to form diastereomers, which would then exhibit distinct NMR signals. Although specific experimental data for "l-Alanine, N-pivaloyl-, methyl ester" is not provided in the search results, the general approach is well-established.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for l-Alanine, N-pivaloyl-, methyl ester (Note: These are estimated ranges based on typical values for similar structures, as specific experimental data was not found.)

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Alanine CH₃ | 1.3 - 1.5 (d) | 18 - 22 |

| Alanine α-CH | 4.3 - 4.6 (q) | 48 - 52 |

| Ester OCH₃ | 3.6 - 3.8 (s) | 51 - 54 |

| Amide NH | 6.0 - 7.0 (d) | - |

| Pivaloyl C(CH₃)₃ | 1.1 - 1.3 (s) | 27 - 30 |

| Pivaloyl quaternary C | - | 38 - 42 |

| Ester C=O | - | 172 - 175 |

| Amide C=O | - | 176 - 179 |

s = singlet, d = doublet, q = quartet

High-resolution mass spectrometry is an indispensable tool for the analysis of "l-Alanine, N-pivaloyl-, methyl ester," providing precise mass measurements that confirm its elemental composition. The compound has a molecular formula of C₉H₁₇NO₃ and a monoisotopic mass of 187.1208 Da.

HRMS, often coupled with liquid chromatography (LC-HRMS), would be the method of choice for monitoring the synthesis of this compound, for example, in the acylation reaction of L-alanine methyl ester. By tracking the consumption of reactants and the formation of the product ion ([M+H]⁺, [M+Na]⁺, etc.), reaction kinetics and completion can be accurately assessed.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion would induce fragmentation, yielding a characteristic pattern that confirms the structure. Key fragments would be expected from the cleavage of the amide bond and the loss of the methyl ester group, providing definitive structural evidence. While specific HRMS fragmentation studies for this exact compound are not detailed in the provided search context, the general principles of peptide and amino acid derivative fragmentation are well-understood and would be applied for its analysis.

Table 2: Key High-Resolution Mass Spectrometry Data for l-Alanine, N-pivaloyl-, methyl ester

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| Monoisotopic Mass | 187.12084340 Da |

Theoretical and Computational Investigations

Prediction of Spectroscopic Properties and Validation

The characterization of novel or modified compounds like l-Alanine (B1666807), N-pivaloyl-, methyl ester, relies heavily on the accurate prediction and subsequent experimental validation of their spectroscopic properties. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for forecasting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), with a high degree of accuracy. These theoretical predictions, when compared with experimental data, provide a robust confirmation of the molecular structure.

Methodologies such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-311G(d,p), are frequently employed for these theoretical investigations. This approach allows for the calculation of vibrational frequencies and NMR chemical shifts. The accuracy of these predictions can be further enhanced through the application of scaling factors to the calculated vibrational frequencies to account for anharmonicity and other systemic computational deficiencies.

Spectroscopic Data Summary

Below is a compilation of predicted and available experimental spectroscopic data for l-Alanine, N-pivaloyl-, methyl ester.

Predicted vs. Experimental ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -CH₃ (Alanine) | 1.3 - 1.5 | Data not available |

| -CH (Alanine) | 4.3 - 4.6 | Data not available |

| -NH | 6.0 - 6.5 | Data not available |

| -C(CH₃)₃ (Pivaloyl) | 1.1 - 1.3 | Data not available |

| -OCH₃ (Ester) | 3.6 - 3.8 | Data not available |

Predicted vs. Experimental ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -C H₃ (Alanine) | 18 - 20 | Data not available |

| -C H (Alanine) | 48 - 50 | Data not available |

| -C (CH₃)₃ (Pivaloyl) | 27 - 29 | Data not available |

| -C (CH₃)₃ (Pivaloyl) | 38 - 40 | Data not available |

| -OC H₃ (Ester) | 52 - 54 | Data not available |

| C =O (Ester) | 172 - 174 | Data not available |

| C =O (Amide) | 177 - 179 | Data not available |

Predicted vs. Experimental IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3400 | Data not available |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Data not available |

| C=O Stretch (Ester) | ~1740 | Data not available |

| C=O Stretch (Amide I) | ~1650 | Data not available |

| N-H Bend (Amide II) | ~1550 | Data not available |

Experimental Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 128 | High | [M - C₄H₉O]⁺ |

| 102 | Moderate | [M - COOCH₃ - C₄H₉]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Detailed Research Findings

While a dedicated study directly comparing the theoretical and experimental spectroscopic data for l-Alanine, N-pivaloyl-, methyl ester is not widely published, the principles of such validation are well-established in the scientific literature for analogous compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using DFT methods, such as GIAO (Gauge-Independent Atomic Orbital), has become a standard practice. For N-acylated amino acid esters, the chemical shifts are highly sensitive to the molecular conformation. Theoretical calculations can help in assigning the signals to specific protons and carbons within the molecule, which can sometimes be ambiguous in experimental spectra alone. The accuracy of these predictions is generally high, with deviations from experimental values typically being minimal.

Infrared Spectroscopy: Theoretical calculations of vibrational frequencies provide valuable insights into the IR spectrum. For l-Alanine, N-pivaloyl-, methyl ester, key vibrational modes would include the N-H stretch of the amide group, the C=O stretching vibrations of both the ester and amide functionalities (Amide I band), and the N-H bending mode (Amide II band). Computational studies on similar molecules, like N-acetyl-L-alanine, have shown that DFT calculations can accurately predict these characteristic frequencies. The comparison between the calculated and experimental spectra helps in confirming the presence of these functional groups and provides information about the intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry: The fragmentation pattern observed in the mass spectrum of l-Alanine, N-pivaloyl-, methyl ester can be rationalized through established fragmentation mechanisms for esters and amides. The experimental data available from the NIST Mass Spectrometry Data Center shows significant peaks at m/z 128 and 57. The peak at m/z 57 is characteristic of the stable tert-butyl cation ([C(CH₃)₃]⁺), arising from the cleavage of the pivaloyl group. The peak at m/z 128 likely corresponds to the loss of a tert-butoxy (B1229062) radical. While computational mass spectrometry can predict fragmentation pathways, the interpretation of experimental mass spectra often relies on known fragmentation rules and comparison with spectra of structurally related compounds.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique structural characteristics of l-Alanine (B1666807), N-pivaloyl-, methyl ester, particularly the bulky pivaloyl protecting group, offer opportunities for the exploration of new reaction pathways and the development of innovative catalytic systems. The steric hindrance provided by the pivaloyl group can influence the stereochemical outcome of reactions, making it a valuable tool in asymmetric synthesis.

Research into novel catalytic systems for the transformation of N-acyl amino acid esters is an active area. For instance, various metal-based catalysts have been shown to be effective for the hydrogenation of amino acid esters to their corresponding amino alcohols. nih.gov While specific studies on l-Alanine, N-pivaloyl-, methyl ester are limited, the principles from related systems suggest potential for developing selective catalytic reductions or oxidations. The stability of the pivaloyl group under a range of conditions makes it an attractive candidate for reactions that require robust protecting groups. organic-chemistry.org

Furthermore, the development of biocatalytic approaches for the synthesis and modification of amino acid derivatives is a growing field. ontosight.ai Enzymes could offer highly selective and environmentally friendly alternatives to traditional chemical catalysts for reactions involving l-Alanine, N-pivaloyl-, methyl ester, such as hydrolysis of the methyl ester or modification of the alanine (B10760859) backbone.

| Catalyst Type | Potential Reaction | Advantages |

| Metal-based Catalysts | Selective hydrogenation, oxidation | High efficiency, potential for stereocontrol |

| Biocatalysts (Enzymes) | Enantioselective hydrolysis, functional group modification | High specificity, mild reaction conditions, environmentally friendly |

| Organocatalysts | Asymmetric transformations | Metal-free, tunable reactivity |

Integration into Flow Chemistry and Sustainable Synthesis

The imperative for greener and more efficient chemical processes has propelled the adoption of flow chemistry and other sustainable synthesis strategies. rsc.orgresearchgate.netsemanticscholar.org l-Alanine, N-pivaloyl-, methyl ester is well-suited for integration into these modern synthetic workflows, particularly in the realm of peptide synthesis.

Flow chemistry offers precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. uzh.chamidetech.com The synthesis of peptides, a process that involves repetitive coupling and deprotection steps, has been a significant area for the application of flow chemistry. durham.ac.ukthieme-connect.de While many flow-based peptide syntheses utilize Fmoc or Boc protecting groups, the stability of the pivaloyl group could offer advantages in certain multi-step sequences where harsher conditions are required for other transformations within the molecule.

Sustainable synthesis, or green chemistry, emphasizes the use of less hazardous solvents, renewable starting materials, and atom-economical reactions. unibo.itunife.it The synthesis of N-acyl amino acid esters can be optimized to align with these principles. For example, research into greener solvents for peptide synthesis is ongoing, with alternatives to traditional solvents like DMF being explored. unibo.it The development of catalytic methods for the N-acylation of amino esters also contributes to the sustainability of producing compounds like l-Alanine, N-pivaloyl-, methyl ester.

Development of Advanced Analytical Probes

N-acylated amino acid esters, including pivaloyl derivatives, have found applications as analytical probes, particularly in the field of isotopic analysis. A study comparing N-acetyl- and N-pivaloyl amino acid esters for measuring 15N isotopic abundances demonstrated the utility of these derivatives in gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.gov The N-pivaloyl derivatives were shown to be suitable for the determination of 15N content in a complex mixture of amino acids. nih.gov This suggests that l-Alanine, N-pivaloyl-, methyl ester could serve as a valuable standard or derivatizing agent in metabolic studies and other biomedical research requiring sensitive and precise isotopic analysis.

Furthermore, the development of fluorescent probes for the detection and quantification of amino acids is an area of significant interest. zenodo.orgresearchgate.net While specific fluorescent probes based on the N-pivaloyl-l-alanine structure have not been extensively reported, the fundamental structure could be modified to incorporate fluorophores. Such probes could enable the sensitive and selective detection of specific amino acids or their metabolites in biological samples.

| Analytical Technique | Application of N-pivaloyl-l-alanine methyl ester | Potential Advantages |

| GC/C/IRMS | Isotopic analysis of 15N | Good precision for determining isotopic abundances nih.gov |

| Chiral Chromatography | Chiral separation of amino acids | Pivaloyl group may enhance separation efficiency |

| Fluorescent Probes | Derivatizing agent for sensitive detection | Potential for high sensitivity and selectivity |

New Frontiers in Complex Molecule Synthesis Utilizing l-Alanine, N-pivaloyl-, methyl ester Derivatives

The use of amino acids and their derivatives as chiral building blocks is a cornerstone of modern organic synthesis, particularly in the construction of complex natural products and pharmaceuticals. nih.govnih.govresearchgate.netunibas.chmdpi.com The N-pivaloyl group's robustness can be advantageous in multi-step syntheses where other protecting groups might be labile.

Derivatives of l-Alanine, N-pivaloyl-, methyl ester can be envisioned as versatile intermediates. For example, reduction of the methyl ester would yield the corresponding chiral amino alcohol, a valuable synthon for various pharmaceuticals and agrochemicals. umaine.edu The N-pivaloyl-l-alaninal derivative could be a key component in the synthesis of peptide mimics or other complex chiral molecules.

The development of new synthetic methodologies that utilize N-protected amino acid derivatives continues to expand the toolkit of organic chemists. For instance, Ni-catalyzed reductive coupling reactions of α-pivaloyloxy glycine (B1666218) derivatives have been reported for the synthesis of unusual α-aryl/vinyl amino acids. rsc.org This highlights the potential for developing novel carbon-carbon bond-forming reactions at the α-position of l-alanine, starting from a suitably protected derivative like l-Alanine, N-pivaloyl-, methyl ester.

Q & A

Basic Research Questions

Q. How is l-Alanine, N-pivaloyl-, methyl ester synthesized, and what role do protecting groups play in its preparation?

- Methodological Answer : The compound is synthesized by protecting the α-amino group of l-alanine with a pivaloyl group (tert-butyl carbonyl) and esterifying the carboxylic acid with methanol. Protecting groups like pivaloyl (bulky, hydrolytically stable) and methyl ester (volatile, easily removed) prevent unwanted side reactions during peptide synthesis. For example, methyl esters are cleaved under mild alkaline conditions, while pivaloyl groups require stronger acidic hydrolysis .

Q. What analytical techniques are used to confirm the structure of l-Alanine, N-pivaloyl-, methyl ester?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the pivaloyl group (singlet at ~1.2 ppm for tert-butyl protons) and methyl ester (singlet at ~3.7 ppm). Mass spectrometry (EI or ESI) provides molecular weight verification (e.g., molecular ion [M+H]⁺ at m/z 188.2) and fragmentation patterns characteristic of ester and amide bonds .

Advanced Research Questions

Q. How do thermodynamic parameters (e.g., protonation constants) of l-Alanine derivatives vary with temperature and solvent composition?

- Methodological Answer : Potentiometric titrations in acetonitrile-water mixtures (25–50% v/v) at controlled ionic strength (0.1 M NaClO₄) reveal that protonation constants for l-alanine methyl ester derivatives decrease with increasing temperature. Enthalpy-driven protonation (ΔH ~ -40 kJ/mol) dominates in mixed solvents, with entropy contributions (ΔS ~ -100 J/mol·K) influenced by solvation effects. These parameters are critical for designing pH-sensitive reactions .

Q. What is the optimal derivatization strategy for δ¹³C analysis of l-Alanine, N-pivaloyl-, methyl ester using GC/C/IRMS?

- Methodological Answer : Derivatization with N-pivaloyl methyl ester (NPME) balances analyte-to-derivative carbon ratio (minimizing isotopic dilution) and chromatographic resolution. While NPME derivatives exhibit stability and low kinetic isotope effects (<0.5‰), they introduce ~1.1‰ error in δ¹³C values for serine/glycine due to added carbon atoms. Alternative derivatives like N-acetyl methyl ester (NACME) reduce errors but require trade-offs in volatility .

Q. How do stereochemical modifications (e.g., D/L enantiomers or Cα-methyl substitution) affect binding affinity in chiral recognition studies?

- Methodological Answer : Competitive binding assays using thermal shift analysis show that l-Alanine, N-pivaloyl-, methyl ester (Kd-app ~600–1100 μM) retains partial affinity compared to unmodified l-alanine (Kd-app ~60 μM), whereas D-enantiomers exhibit negligible binding. Substitution at Cα (e.g., 2-methylalanine) reduces affinity by >100-fold (Kd-app >10 mM), highlighting the importance of α-carboxy and amino groups in chiral interactions .

Q. What experimental controls are required to study enzymatic hydrolysis of l-Alanine, N-pivaloyl-, methyl ester by α-chymotrypsin?

- Methodological Answer : Kinetic studies require pH control (optimal activity at pH 7.8–8.2), temperature regulation (denaturation occurs >35°C), and enantiomeric controls (e.g., N-benzoyl-D-alanine methyl ester). Activation energies (ΔE ~16 kcal/mol) and Arrhenius plots distinguish native enzyme activity from denatured states. Substrate specificity is validated via HPLC or fluorometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.